Product packaging for Diazene, (2,4-dichlorophenyl)-(Cat. No.:CAS No. 887582-30-1)

Diazene, (2,4-dichlorophenyl)-

Cat. No.: B14138511
CAS No.: 887582-30-1
M. Wt: 175.01 g/mol
InChI Key: QNXHDUOBEIHJOG-UHFFFAOYSA-N
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Description

Diazene, (2,4-dichlorophenyl)-, also systematically named as 1,2-Bis(3,4-dichlorophenyl)-Diazene and known as 3,3',4,4'-Tetrachloroazobenzene, is a high-purity chemical compound supplied for specialized research purposes . It has a molecular formula of C12H6Cl4N2 and a molecular weight of 320.00 g/mol . Compounds within the diazene and azobenzene family, particularly those with chloro-substitutions, are of significant interest in advanced materials science and synthetic chemistry . They serve as critical precursors or intermediates in the development of novel heterocyclic systems with potential photophysical properties . The structural motif of this compound suggests potential application in the synthesis of more complex molecules, such as imidazoles, which are noted for their high thermal stability and may be useful in the development of specialized polymers or dyes . Furthermore, substituted diazenes are foundational in exploring azodyes and their tautomeric behaviors, which is relevant for research into new disperse dyes for polymers . This product is intended for use in a controlled laboratory setting by qualified researchers only. It is For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any personal purposes. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2N2 B14138511 Diazene, (2,4-dichlorophenyl)- CAS No. 887582-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887582-30-1

Molecular Formula

C6H4Cl2N2

Molecular Weight

175.01 g/mol

IUPAC Name

(2,4-dichlorophenyl)diazene

InChI

InChI=1S/C6H4Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,9H

InChI Key

QNXHDUOBEIHJOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=N

Origin of Product

United States

Reactivity and Mechanistic Studies of Diazene, 2,4 Dichlorophenyl

Reduction Chemistry of the Diazene (B1210634) Linkage

The diazene linkage (—N=N—) in Diazene, (2,4-dichlorophenyl)- can be reduced to form corresponding hydrazine (B178648) or amine derivatives. smolecule.comevitachem.com This transformation is typically achieved using reducing agents. For instance, catalytic hydrogenation using catalysts like Raney nickel in the presence of hydrogen gas can effectively reduce the diazene bond. google.com The general reaction is as follows:

Ar-N=N-H + 2[H] → Ar-NH-NH₂ Ar-NH-NH₂ + 2[H] → Ar-NH₂ + NH₃

Where 'Ar' represents the 2,4-dichlorophenyl group and [H] represents the reducing agent. The specific product formed (hydrazine or amine) can be controlled by the choice of reducing agent and reaction conditions.

Electrophilic Substitution Reactivity on the Dichlorophenyl Aromatic Ring

The 2,4-dichlorophenyl ring in Diazene, (2,4-dichlorophenyl)- can undergo electrophilic aromatic substitution reactions. smolecule.com However, the two chlorine atoms are deactivating, electron-withdrawing groups, which makes the ring less reactive towards electrophiles compared to unsubstituted benzene (B151609). The chlorine atoms direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of the 2,4-dichlorophenyl group, the available positions for substitution are C5 and C6. The directing effects of the two chlorine atoms are antagonistic. libretexts.org The -Cl at C2 directs to C3 (blocked) and C5. The -Cl at C4 directs to C3 and C5. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration would introduce a nitro group (-NO₂) onto the aromatic ring, typically at the C5 position.

Coupling Reactions Leading to Azo Dye Formation

Diazene, (2,4-dichlorophenyl)- is a key intermediate in the synthesis of azo dyes. smolecule.com Azo coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile and couples with an activated aromatic ring (the coupling agent), such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound (R−N=N−R′). wikipedia.org

The synthesis of Diazene, (2,4-dichlorophenyl)- can be achieved through the diazotization of 2,4-dichloroaniline (B164938), followed by a coupling reaction. evitachem.com This diazene can then be further reacted in azo coupling reactions to produce a wide variety of azo dyes. smolecule.com The extended conjugated systems of these resulting azo compounds are responsible for their vibrant colors. wikipedia.org

Coupling PartnerResulting Azo Dye Class
PhenolsHydroxyazo dyes
AnilinesAminoazo dyes
NaphtholsNaphthol-based azo dyes

Radical Pathways in Diazene Transformations

Under certain conditions, such as exposure to heat or light, the diazene moiety can undergo homolytic cleavage to form radicals. evitachem.com The decomposition of aryldiazenes can generate aryl radicals, which are highly reactive intermediates. rsc.org The formation of the 2,4-dichlorophenyl radical from Diazene, (2,4-dichlorophenyl)- can be represented as:

Cl₂C₆H₃-N=N-H → Cl₂C₆H₃• + •N=NH

These aryl radicals are versatile intermediates in organic synthesis and can participate in various bond-forming reactions. nih.govrsc.org They can, for example, undergo homolytic aromatic substitution. chemrxiv.org The stability of the generated aryl radical can influence the reaction pathway, with electron-withdrawing substituents sometimes leading to more stabilized aryl radicals. nih.gov

Radical mechanisms involving diazenes and their derivatives play a role in various catalytic processes. wikipedia.org For instance, the generation of aryl radicals from diazonium salts, which are precursors to diazenes, can be initiated by various redox systems, including photoredox catalysis. nih.gov These catalytically generated radicals can then participate in a range of transformations.

In some catalytic cycles, a diazene intermediate is formed, which then fragments to produce an aryl radical. rsc.org This radical can then be trapped or can participate in subsequent steps of the catalytic cycle. For example, in certain cross-coupling reactions, the formation of an aryl radical from a diazene precursor can be a key step. The use of catalysts can provide milder conditions for the generation of these reactive radical intermediates. nih.gov

Mechanistic Investigations of Diazene Intermediates in Chemical Systems

The transient nature of diazenes, including Diazene, (2,4-dichlorophenyl)-, makes them challenging to isolate but crucial to understand as reactive intermediates in various chemical and biological transformations. Mechanistic studies often infer their existence from the final products and kinetic data. In biological systems, these intermediates are particularly significant in the metabolic activation of hydrazine derivatives, leading to enzyme inhibition and the formation of covalent adducts with biomolecules.

Enzyme-Catalyzed Conversion of Hydrazines to Diazenes

The bioactivation of arylhydrazines to their corresponding diazene intermediates is a critical step often catalyzed by oxidoreductase enzymes. A prominent example of this transformation is mediated by monoamine oxidases (MAO), flavin-containing enzymes responsible for the metabolism of neurotransmitters. While the specific enzymatic conversion of (2,4-dichlorophenyl)hydrazine (B84532) is an extension of a general mechanism, the process for related arylhydrazines is well-documented.

The proposed mechanism involves the enzyme-catalyzed oxidation of the hydrazine. researchgate.net The flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site acts as the oxidizing agent. The process is thought to proceed via a two-electron oxidation of the hydrazine substrate. In this reaction, the N-H bond of the hydrazine is cleaved, leading to the formation of the highly reactive diazene intermediate, Diazene, (2,4-dichlorophenyl)-. researchgate.net This conversion is a pivotal step that transforms a relatively stable precursor into a transient but potent chemical entity.

The general scheme for this enzymatic conversion can be summarized as follows:

ReactantEnzyme/CofactorIntermediate Product
(2,4-dichlorophenyl)hydrazineMonoamine Oxidase (MAO) / FADDiazene, (2,4-dichlorophenyl)-

This enzymatic step is the gateway to the subsequent reactions that define the biological activity and toxicity profile of the parent hydrazine compound.

Inactivation Mechanisms Involving Diazene Adducts

Following its formation, the Diazene, (2,4-dichlorophenyl)- intermediate is highly unstable and readily undergoes further reactions, particularly in the presence of molecular oxygen. researchgate.net The mechanistic pathway for enzyme inactivation by arylhydrazines involves the reaction of the enzyme-bound diazene with O₂. This interaction leads to the generation of an aryl radical and dinitrogen (N₂), along with a superoxide (B77818) anion. researchgate.net

The resulting (2,4-dichlorophenyl) radical is an extremely reactive species. When this radical is generated while bound to the enzyme, it can react rapidly with components of the enzyme's active site. researchgate.net In the case of monoamine oxidase, the primary target for this radical attack is the N(5) atom of the FAD cofactor. researchgate.net The formation of a covalent bond between the (2,4-dichlorophenyl) moiety and the flavin results in an irreversible FAD adduct. researchgate.net This modification of the essential cofactor renders the enzyme inactive. researchgate.net

If the diazene intermediate dissociates from the enzyme before reacting, it can still decompose into the aryl radical, which may then react non-specifically with other parts of the enzyme or surrounding biomolecules. researchgate.net However, the most potent inactivation occurs when the radical is generated in close proximity to the FAD cofactor. researchgate.net

The key steps in the inactivation mechanism are detailed in the table below:

IntermediateReactantProductsConsequence
Diazene, (2,4-dichlorophenyl)-O₂(2,4-dichlorophenyl) radical + N₂ + O₂⁻Generation of a highly reactive radical species. researchgate.net
(2,4-dichlorophenyl) radicalEnzyme FAD CofactorCovalent (2,4-dichlorophenyl)-FAD AdductIrreversible enzyme inactivation. researchgate.net

This mechanism of inactivation via a diazene intermediate highlights a critical pathway for the bioactivation of certain xenobiotics, where metabolic processing creates a reactive species that ultimately leads to cellular damage through covalent modification of essential macromolecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational modes.

For (E)-1,2-bis(2,4-dichlorophenyl)diazene, the IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the azo group (-N=N-) and the substituted benzene (B151609) rings. The azo group's -N=N- stretching vibration typically appears in the 1400-1600 cm⁻¹ region, though it can be weak or difficult to distinguish from aromatic C=C stretching bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene rings would appear in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

In a study of a related, more complex molecule containing the (2,4-dichlorophenyl)diazene moiety, IR absorption bands were observed at 1599 cm⁻¹ and 1575 cm⁻¹. mdpi.com These are likely associated with the aromatic C=C stretching vibrations, potentially overlapping with the azo group stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. Due to the symmetry of (E)-1,2-bis(2,4-dichlorophenyl)diazene, the two dichlorophenyl rings are chemically equivalent. Within each ring, there are three distinct aromatic protons.

In a study utilizing a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the following chemical shifts (δ) and coupling patterns were reported for the compound, designated as (2n) in the study: a doublet at 7.87 ppm (J = 8.8 Hz, 2H), a singlet at 7.56 ppm (2H), and a doublet at 7.34 ppm (J = 8.8 Hz, 2H). rsc.org These signals correspond to the three unique protons on the aromatic rings.

A separate patent document reports slightly different ¹H NMR data for the compound in CDCl₃ on a 500 MHz instrument: δ 8.01 (s, 2H), 7.79 (d, J=10.0Hz, 2H), and 7.61 (d, J=10.0Hz, 2H). mdpi.com The variation in chemical shifts and reported coupling constants may arise from differences in experimental conditions and instrument resolution.

Table 1: ¹H NMR Spectral Data for (E)-1,2-bis(2,4-dichlorophenyl)diazene

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Inferred Assignment
7.87 rsc.org Doublet (d) 8.8 Aromatic H
7.56 rsc.org Singlet (s) - Aromatic H

Note: The table reflects data from a single, consistent source for clarity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For (E)-1,2-bis(2,4-dichlorophenyl)diazene, six distinct carbon signals are expected due to molecular symmetry: four for the aromatic carbons (two substituted with chlorine, two with hydrogen) and two for the carbons directly bonded to the azo nitrogen. The carbon atoms bonded to chlorine (C-Cl) and nitrogen (C-N) would typically appear downfield. Aromatic carbons generally resonate in the 110-160 ppm range. oregonstate.edulibretexts.org

While a patent mentions that a ¹³C NMR spectrum was acquired, the specific chemical shift data for (E)-1,2-bis(2,4-dichlorophenyl)diazene is not provided in the available documentation. mdpi.com For the related (E)-1,2-bis(4-chlorophenyl)diazene, the reported ¹³C NMR signals are at δ 148.85, 137.43, 129.74, and 123.49 ppm. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. Azo compounds are known for their chromophoric properties, with the color arising from electronic transitions involving the -N=N- group.

Typically, aromatic azo compounds exhibit two characteristic absorption bands: a strong π→π* transition at shorter wavelengths (in the UV region) and a weaker, longer-wavelength n→π* transition (often in the visible region), which is responsible for their color. spectrabase.com The exact position and intensity of these bands are influenced by the substituents on the aromatic rings. While UV-Vis data is available for many azo dyes, specific experimental spectra for (E)-1,2-bis(2,4-dichlorophenyl)diazene were not found in the reviewed literature. For a related compound, 3-(2-(2,4-Dichlorophenyl)hydrazono)-2,4-chromandione, absorption maxima (λ_max) were reported at 257 nm and 432 nm in dioxane. sapub.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure from fragmentation patterns.

The calculated molecular weight for (E)-1,2-bis(2,4-dichlorophenyl)diazene (C₁₂H₆Cl₄N₂) is approximately 320 g/mol . A key feature in the mass spectrum would be the characteristic isotopic pattern caused by the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern would be evident for the molecular ion peak and any chlorine-containing fragment ions. msu.edu Common fragmentation pathways for azobenzenes include cleavage of the C-N bonds and the N-N bond. However, specific experimental mass spectrometry data detailing the molecular ion and fragmentation pattern for this compound could not be located in the available scientific literature.

X-ray Diffraction (XRD) Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For (E)-1,2-bis(2,4-dichlorophenyl)diazene, an XRD study would confirm the E (trans) configuration about the N=N double bond and reveal the dihedral angles between the azo bridge and the two dichlorophenyl rings. It would also provide information on how the molecules pack together in the crystal lattice.

While crystal structures have been reported for several complex derivatives containing the (2,4-dichlorophenyl)diazenyl moiety, a specific crystal structure determination for the parent compound, (E)-1,2-bis(2,4-dichlorophenyl)diazene, is not available in the surveyed crystallographic databases. issn.orgchemicalbook.com

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

For instance, studies on derivatives like (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene reveal critical conformational features. In this molecule, the dihedral angle between the 4-fluorophenyl ring and the 2,4-dichlorophenyl ring is reported to be 46.03 (19)°. scilit.comresearchgate.net Similarly, in 4-{2,2-dichloro-1-[(E)-(2,4-dichlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline, the dihedral angle between the dichlorophenyl and dimethylaniline rings is 50.85 (13)°. researchgate.net These values indicate a significant twist between the aromatic rings attached to the diazene (B1210634) core, a common feature to minimize steric hindrance.

The core diazene (N=N) bond length is a key indicator of its double-bond character. In the related compound bis(3,4-dichlorophenyl)diazene, the nitrogen-nitrogen bond length in the trans configuration is approximately 1.242 Å. This is consistent with the bond length of a typical diazene double bond and compares well with the parent (E)-diazene (H-N=N-H), which has an N=N bond length of 1.252 Å. nist.gov

The table below summarizes representative bond lengths and angles for diazene and related structures, which serve as a benchmark for understanding the geometry of the Diazene, (2,4-dichlorophenyl)- moiety.

ParameterMoleculeValueReference
Bond Length (Å)
N=N(E)-diazene1.252 (0.002) Å nist.gov
N=Nbis(3,4-dichlorophenyl)diazene (trans)~1.242 Å
N-N1-(2,6-dichlorophenyl)-2-nitrodiazene 1-oxide1.475 Å nih.gov
N-H(E)-diazene1.028 (0.008) Å nist.gov
Bond Angle (°)
H-N-N(E)-diazene106.85 (0.75)° nist.gov
Dihedral Angle (°)
H-N-N-H(E)-diazene180° nist.gov
(4-fluorophenyl ring) - (2,4-dichlorophenyl ring)(E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene46.03 (19)° scilit.comresearchgate.net
(dichlorophenyl ring) - (dimethylaniline ring)4-{2,2-dichloro-1-[(E)-(2,4-dichlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline50.85 (13)° researchgate.net

This table presents data from parent diazene and closely related substituted derivatives to infer the structural characteristics of Diazene, (2,4-dichlorophenyl)-.

Analysis of Intermolecular Non-Covalent Interactions, including Halogen Bonding

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. dergipark.org.tr For derivatives containing the (2,4-dichlorophenyl)diazene group, these analyses reveal a complex network of interactions. In the crystal structure of (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene, the packing is stabilized by several key contacts. scilit.comresearchgate.net These include C—H···N interactions, C—Cl···π interactions, and face-to-face π–π stacking, which together form ribbons along the crystallographic a-axis. scilit.comevitachem.com

A quantitative breakdown from Hirshfeld analysis highlights the relative contributions of different interactions to the crystal packing of this derivative: scilit.comresearchgate.net

Cl···H/H···Cl: 35.1%

H···H: 10.6%

C···C: 9.7%

Cl···Cl: 9.4%

C···H/H···C: 9.2%

The significant percentage of chlorine-involved contacts underscores the importance of halogen bonding . A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophilic site, such as a nitrogen atom or a π-electron system. mdpi.commdpi.com In dichlorodiazadienes, interactions such as C—Cl···π and Cl···Cl contacts play a crucial role in the self-assembly of the molecules in the solid state. scilit.commdpi.com These directional interactions, along with weaker van der Waals forces, ensure the stability of the molecular packing. researchgate.net

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond single-crystal X-ray diffraction, a suite of other advanced analytical techniques is employed for a full structural and electronic characterization of Diazene, (2,4-dichlorophenyl)- and its analogues.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound and confirm its elemental composition by providing an accurate mass-to-charge ratio ([M+H]⁺). iucr.org

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule. Characteristic absorption bands for the N=N stretch, C-Cl bonds, and aromatic C-H and C=C bonds help to confirm the presence of key functional groups.

Computational and Theoretical Analysis: Density Functional Theory (DFT) calculations are frequently used to complement experimental data. dergipark.org.tr These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties. acs.org Furthermore, techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis provide deep insights into the nature of non-covalent interactions that govern the supramolecular assembly. dergipark.org.tr

Computational and Theoretical Chemistry Studies of Diazene, 2,4 Dichlorophenyl

Density Functional Theory (DFT) Investigations of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, consequently, its geometry. For derivatives of Diazene (B1210634), (2,4-dichlorophenyl)-, DFT calculations, often at the B3LYP/6-311G++(d,p) level of theory, have been employed to determine optimized molecular structures. researchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Theoretical studies on related azo compounds have demonstrated that DFT is a reliable method for correlating calculated geometric parameters with experimental data obtained from techniques like X-ray crystallography. researchgate.net For instance, in a study of a molecule containing the (2,4-dichlorophenyl)diazene moiety, DFT calculations were used to optimize the molecular geometry, which was then compared with the experimental X-ray structure, showing good agreement. csic.es Furthermore, DFT has been utilized to study the electronic properties of similar azo dyes, providing insights into their chemical reactivity and stability. dergipark.org.tr

The planarity of the molecule is a key aspect of its geometry. In a related compound, (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene, the N2/N1/C1/C2/Cl1/Cl2 moiety was found to be approximately planar. nih.gov The dihedral angle between the two aromatic rings is another important geometric parameter. In the aforementioned compound, this angle was determined to be 46.0 (2)°. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of excited-state properties, making it an invaluable tool for simulating and interpreting electronic spectra. For azo compounds, TD-DFT calculations are crucial for understanding their characteristic UV-visible absorption bands, which arise from n→π* and π→π* electronic transitions.

In studies of similar azo dyes, TD-DFT calculations, often performed at the same level of theory as the ground-state DFT calculations (e.g., B3LYP/6-31G(d,p)), have been used to predict the electronic absorption spectra. scirp.org These theoretical spectra are then compared with experimental data to assign the observed absorption bands to specific electronic transitions. For example, the n→π* transition is typically of lower energy (longer wavelength) and lower intensity compared to the high-energy (shorter wavelength) and high-intensity π→π* transition. nih.gov

The solvent environment can significantly influence the electronic spectra of molecules. The polarizable continuum model (PCM) is often incorporated into TD-DFT calculations to account for solvent effects. scirp.org This approach has been successfully used to simulate the solvatochromism of related azo dyes, where the absorption maxima shift with changing solvent polarity. researchgate.net

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) Plots

Hirshfeld surface analysis provides a visual representation of the intermolecular contacts in a crystal. For a derivative of Diazene, (2,4-dichlorophenyl)-, specifically (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene, Hirshfeld analysis revealed that the most significant contributions to the crystal packing come from Cl···H/H···Cl (35.1%), H···H (10.6%), C···C (9.7%), Cl···Cl (9.4%), and C···H/H···C (9.2%) interactions. nih.govscilit.comresearchgate.net This detailed breakdown highlights the importance of various weak interactions in stabilizing the crystal structure. In another related compound, 4-{2,2-dichloro-1-[(E)-(2,4-dichlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline, the dominant interactions were found to be Cl···H/H···Cl (36.4%), H···H (23.3%), and C···H/H···C (15.2%). researchgate.net

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, used to identify and visualize non-covalent interactions. chemtools.org RDG plots, often visualized as scatter diagrams or color-filled isosurfaces, distinguish between different types of interactions: strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. chemtools.orgresearchgate.net For related azo compounds, RDG analysis has been used to confirm the presence of various intermolecular interactions, providing a more detailed picture of the forces governing the crystal packing. researchgate.netdergipark.org.tr The RDG approach is based on the principle that in regions of non-covalent interactions, the reduced gradient of the electron density is close to zero, while the density itself is low. chemtools.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

For flexible molecules like Diazene, (2,4-dichlorophenyl)-, which can exist in different conformations, MD simulations can be used to explore the potential energy surface and identify stable conformers. arxiv.org By simulating the molecule's movement over a period of time, researchers can observe transitions between different conformational states and determine their relative stabilities. bnl.gov

In the context of related azo compounds, MD simulations have been employed to assess the stability of ligand-protein complexes in molecular docking studies. researchgate.net A 100 ns MD simulation, for instance, was used to evaluate the binding stability of a complex, providing insights into how the ligand interacts with its biological target over time. researchgate.net While not directly focused on the conformational stability of the diazene compound itself, this application demonstrates the utility of MD in understanding the dynamic behavior of molecules containing this functional group.

Quantum Chemical Insights into Reaction Mechanisms and Energy Landscapes

Quantum chemical calculations are essential for elucidating reaction mechanisms and mapping out the energy landscapes of chemical transformations. These calculations can identify transition states, intermediates, and reaction products, and determine the activation energies associated with different reaction pathways.

For diazene and its derivatives, quantum chemistry methods have been used to study various reactions, including isomerization and dissociation. dtu.dk The potential energy surface for the HNNH system, for example, has been explored using density functional theory to understand its unimolecular decomposition. dtu.dk These studies help to predict the most likely reaction pathways and the conditions under which they will occur.

The concept of an energy landscape provides a visual representation of all possible conformations of a molecule and the energy barriers between them. arxiv.orgaps.org By mapping this landscape, researchers can gain a deeper understanding of the molecule's reactivity and the factors that control it. For instance, in the context of the quantum approximate optimization algorithm, energy landscapes have been used to analyze performance in finding optimal solutions. arxiv.orgaps.org While not directly applied to Diazene, (2,4-dichlorophenyl)-, this approach could be used to study its reaction pathways in detail.

Conformational Analysis and E/Z Isomerization Pathways

Azo compounds, including Diazene, (2,4-dichlorophenyl)-, can exist as two geometric isomers, E (trans) and Z (cis), due to the restricted rotation around the N=N double bond. The interconversion between these isomers, known as E/Z isomerization, is a key process that can be triggered by light or heat and is fundamental to the applications of azo compounds in areas like molecular switches.

Conformational analysis of related azo compounds has been performed using both experimental techniques like X-ray crystallography and computational methods. researchgate.net For example, the crystal structure of an asymmetric bisazo compound revealed that both N=N groups adopted a trans conformation. researchgate.net

The mechanism of E/Z isomerization has been a subject of theoretical investigation. For azobenzene (B91143) and its derivatives, computational studies have suggested that the inversion mechanism is the preferred pathway for thermal Z→E isomerization. researchgate.net The energy barrier for this process can be calculated using quantum chemical methods. In one study, nitric oxide was found to catalyze the E/Z isomerization of diazenes, and DFT calculations suggested that the NO adduct has a significantly lower isomerization barrier. nih.gov

The polarity of the solvent can also influence the equilibrium between the E and Z isomers. For some aryl-hydrazones, which can be considered analogs of azo compounds, changing the solvent from a more polar to a less polar one was found to shift the isomeric balance. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. ajchem-a.com

For Diazene, (2,4-dichlorophenyl)- and related azo compounds, FMO analysis is routinely performed using DFT calculations. ajchem-a.com These calculations provide the energies of the HOMO and LUMO and visualize their spatial distribution. In donor-acceptor systems, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. researchgate.net

The HOMO-LUMO gap can be correlated with the electronic absorption spectra of the molecule. A smaller gap generally corresponds to a longer wavelength of maximum absorption (λmax), as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com By introducing electron-donating or electron-withdrawing substituents to the aromatic rings, the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, can be tuned. rsc.org This allows for the rational design of azo dyes with specific colors and electronic properties.

The table below provides an overview of the key computational parameters obtained from FMO analysis of a related compound.

ParameterValueReference
HOMO EnergyVaries with substituent rsc.org
LUMO EnergyVaries with substituent rsc.org
HOMO-LUMO GapVaries with substituent ajchem-a.comajchem-a.com

Solvatochromic Behavior and Solvent Effects on Electronic Properties

The study of solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents, provides valuable insights into the electronic structure of a molecule and its interactions with the surrounding solvent molecules. For azobenzene derivatives such as Diazene, (2,4-dichlorophenyl)-, the solvent environment can significantly influence their electronic absorption spectra, particularly the characteristic n→π* and π→π* transitions. Computational and theoretical chemistry studies are instrumental in elucidating these solvent effects.

Theoretical investigations on substituted azobenzenes have consistently shown that both the nature of the substituents and the polarity of the solvent play a crucial role in modulating the electronic properties. sciencepublishinggroup.comsemanticscholar.orgnih.govacs.orgrsc.orgacs.orgresearchgate.net Computational methods, most notably Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been widely employed to predict and analyze the solvatochromic shifts in these molecules. sciencepublishinggroup.comsemanticscholar.orgacs.orgrochester.eduresearchgate.netmdpi.combeilstein-journals.orgresearchgate.net

The electronic spectrum of azobenzenes is primarily characterized by two absorption bands: a weak, lower-energy band in the visible region corresponding to the n→π* transition, and a strong, higher-energy band in the ultraviolet region attributed to the π→π* transition. acs.orgbeilstein-journals.orgresearchgate.netnih.gov The n→π* transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital. This transition is generally less sensitive to the solvent polarity. acs.org

In contrast, the π→π* transition, which involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, is more significantly affected by the solvent environment, especially in push-pull systems where the molecule has both electron-donating and electron-withdrawing groups. acs.org For such systems, an increase in solvent polarity often leads to a bathochromic (red) shift of the π→π* band. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. acs.org

For Diazene, (2,4-dichlorophenyl)-, the two chlorine atoms act as electron-withdrawing groups. While not a classic push-pull system, the electronic distribution in the molecule is nonetheless influenced by these substituents. A computational study on a related compound, 2,5-Dimethyl-4-(2'-chloro-4'-nitrophenylazo)-phenol, demonstrated that the absorption wavelength is sensitive to the solvent medium. semanticscholar.org Generally, for substituted azobenzenes, the absorption wavelength shows some variation with solvent polarity, with polar solvents often causing a red shift. sciencepublishinggroup.comsemanticscholar.org

A study on tetra-(ortho)substituted azobenzenes, including a 2,6-dichloro substituted derivative, revealed that the solvatochromic properties are predominantly influenced by the solvent's basicity and polarity, which induce bathochromic shifts of the π–π* bands. rsc.org Conversely, the protonated forms of these molecules showed a hypsochromic (blue) shift with increasing solvent polarity. rsc.org Another computational investigation into halogenated azobenzenes indicated a bathochromic shift with an increase in the size of the halogen atom. nih.gov

The following table presents representative data for a substituted azobenzene, illustrating the effect of different solvents on its maximum absorption wavelength (λmax). While this data is not for Diazene, (2,4-dichlorophenyl)-, it serves to demonstrate the typical solvatochromic behavior observed in this class of compounds.

Table 1: Calculated absorption wavelength (λmax) of 2,5-Dimethyl-4-(2'-chloro-4'-nitrophenylazo)-phenol in different solvents, illustrating a bathochromic shift with increasing solvent polarity. Data extracted from a computational study by Adejoro et al. semanticscholar.org

The data illustrates a clear bathochromic shift as the solvent polarity increases from vacuum to water, which is consistent with the theoretical understanding of solvent effects on the electronic transitions of substituted azobenzenes. semanticscholar.org Such computational studies are vital for predicting and understanding the behavior of these compounds in various chemical environments, which is crucial for their application in areas like molecular switches and functional dyes.

Applications in Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Synthesis

Diazene (B1210634), (2,4-dichlorophenyl)- serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its reactivity is largely defined by the diazene group and the substituted aromatic ring.

One of the primary applications of this compound is in azo coupling reactions. The diazene moiety can react with other aromatic compounds, such as phenols and anilines, to form larger azo compounds. smolecule.com This reactivity is fundamental to the synthesis of a wide array of complex organic structures. For instance, it has been used as a precursor in the synthesis of more complex heterocyclic systems. Research has shown its utility in the synthesis of (E)-1-(2,2-dichloro-1-(2-(prop-2-yn-1-yloxy)phenyl)vinyl)-2-(2,4-dichlorophenyl)diazene, which serves as a key starting material for creating 4-azido-1,2,3-triazoles. nih.gov

The presence of the 2,4-dichlorophenyl group influences the electronic properties of the diazene, enhancing its reactivity in certain synthetic pathways. The electron-withdrawing nature of the chlorine atoms makes the aromatic ring susceptible to electrophilic substitution reactions, allowing for further functionalization. smolecule.com Additionally, the diazene group itself can undergo reduction to yield amines or hydrazines, providing another avenue for synthetic transformations. smolecule.com

Table 1: Synthetic Reactions Involving Diazene, (2,4-dichlorophenyl)-

Reaction Type Reactants Products Significance
Azo Coupling Diazonium salts and phenolic compounds Azo compounds Production of dyes and complex aromatic structures. smolecule.com
Reduction Reducing agents like lithium aluminum hydride Amines or hydrazines Versatile intermediates for further synthesis. smolecule.com
Electrophilic Aromatic Substitution Electrophiles (e.g., halogens, nitro groups) Further functionalized aromatic compounds Modification of the compound's properties. smolecule.com
Cyclization With sodium azide 4-azido-1,2,3-triazoles Synthesis of complex heterocyclic compounds. nih.gov

These reactions highlight the versatility of Diazene, (2,4-dichlorophenyl)- as a foundational molecule in the construction of more elaborate organic frameworks, finding use in both academic research and industrial chemical manufacturing. smolecule.com

Utilization in the Development of Dyes and Pigments

The most prominent application of Diazene, (2,4-dichlorophenyl)- is in the production of dyes and pigments. smolecule.com Its ability to undergo azo coupling reactions is central to this utility, as azo compounds are a major class of synthetic colorants. smolecule.comlookchem.com

The synthesis of azo dyes often begins with a diazo component, such as a derivative of 2,4-dichloroaniline (B164938), which is then reacted with a coupling agent. researchgate.net For example, 2,4-dichloroaniline can be diazotized and then coupled with various compounds like phenol (B47542), salicylic (B10762653) acid, 1-naphthol, resorcinol, and aniline (B41778) to produce a range of azo dyes with different colors. researchgate.net These dyes have shown good affinity and fastness properties on cellulosic fabrics. researchgate.net

The specific substitution pattern of Diazene, (2,4-dichlorophenyl)- enhances its applicability in dye production. The chlorine atoms act as electron-withdrawing groups, which can influence the color and properties of the resulting dyes. smolecule.com The compound serves as a key intermediate in creating these colorants, which are used extensively in the textile, paper, and food industries. lookchem.com

Table 2: Examples of Azo Dyes Synthesized from 2,4-Dichloroaniline Derivatives

Coupling Agent Resulting Azo Dye
Phenol 4-(2,4-dichlorophenylazo)-phenol
Salicylic acid 2-hydroxy-5-(2,4-dichlorophenylazo)benzoic acid
1-Naphthol 4-(2,4-dichlorophenylazo)-1-naphthol
Resorcinol 4-(2,4-dichlorophenylazo)-resorcinol
Aniline 4-(2,4-dichlorophenylazo)-aniline researchgate.net

The synthesis of dichlorodiazadiene dyes from hydrazones containing two chlorine atoms at different positions (2,6; 2,4; and 3,4) in the hydrazine (B178648) fragment has also been explored, indicating the broad scope of diazene compounds in dye chemistry. jomardpublishing.com

Exploration in Catalysis and Catalytic Organic Transformations

While direct applications of Diazene, (2,4-dichlorophenyl)- as a catalyst are not extensively documented, its derivatives and related structures are explored in the context of catalysis. The field of nucleophilic phosphine (B1218219) catalysis, for example, utilizes a broad range of substrates to generate reactive intermediates for organic synthesis. acs.org The structural motifs present in diazene compounds can be relevant to the design of molecules that participate in or influence catalytic cycles.

The development of catalysts is a cornerstone of efficient industrial processes, enabling reactions to proceed faster, with greater selectivity, and under milder conditions. topsoe.com The synthesis of complex molecules often relies on catalytic transformations. For instance, platinum(0) and dicationic platinum(II) complexes have been shown to catalyze the decomposition of diazo compounds, leading to various transformations like cyclopropanation and insertion reactions. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis. The development of efficient catalyst systems, sometimes involving the preactivation of a palladium source, is crucial for the coupling of various substrates. researchgate.net The structural features of Diazene, (2,4-dichlorophenyl)- could potentially be incorporated into ligands for such catalytic systems.

Research into TiO2-catalyzed direct diazenylation of active methylene (B1212753) compounds with diazonium salts presents a modern, environmentally friendly approach to forming C-N bonds, a fundamental transformation in organic chemistry. acs.org This highlights the ongoing innovation in catalytic methods that could potentially involve diazene-related structures.

Design and Synthesis of Diazene-Containing Materials with Tailored Properties

The design and synthesis of materials with specific, tailored properties is a significant area of materials science research. mdpi.com Diazene, (2,4-dichlorophenyl)- and its derivatives can be incorporated into larger molecular structures to create materials with unique characteristics. The rigid structure and potential for π-π stacking of related aromatic compounds make them suitable building blocks for supramolecular architectures and organic electronic materials. evitachem.com

The synthesis of diazine-containing polymers is one approach to creating such tailored materials. rsc.org For example, block copolymers can be designed to self-assemble into well-defined nanostructures, and these materials can act as actuators, converting energy into mechanical motion. mdpi.com The specific properties of the resulting material can be tuned by altering the chemical structure of the monomer units.

Recent advancements in materials discovery leverage computational methods, such as those using large language models, to accelerate the design of new solid-state materials with desired properties. arxiv.org This approach can be applied to the design of diazene-containing materials for applications in energy, electronics, and catalysis. arxiv.org Furthermore, chemical modification of two-dimensional materials like transition metal dichalcogenides and black phosphorus can be used to tailor their electronic and optical properties for device applications. arxiv.org

Integration into Coordination Chemistry Ligand Design

The diazene moiety and the substituted phenyl ring in Diazene, (2,4-dichlorophenyl)- make it and its derivatives interesting candidates for ligand design in coordination chemistry. Heterocyclic ligands are fundamental to the development of coordination chemistry, and the ability of a molecule to coordinate to metal ions can lead to complexes with diverse catalytic, magnetic, or luminescent properties. evitachem.comijarsct.co.in

For example, a related compound, 1-[(2,4-dichlorophenyl)methyl]pyrazole-3,5-dicarboxylic acid, has been investigated as a potential ligand for targeting proteins. archivesofmedicalscience.com The design of ligands is a crucial aspect of developing new metal-based drugs and catalysts. In silico methods can complement experimental approaches in the discovery of modulators for protein-protein interactions. rsc.org

The azo-imine functional group is known for its strong π-acidity and its ability to stabilize transition metal ions. researchgate.net This property is exploited in the design of ligands for various applications. For instance, bis(diazo-azomethine) ligands supported on mesoporous silica (B1680970) have been synthesized for the solid-phase extraction of heavy metal ions. evitachem.com The structural features of Diazene, (2,4-dichlorophenyl)- are relevant to the design of such functional ligands.

Table 3: Compound Names Mentioned in the Article

Compound Name
1-[(2,4-dichlorophenyl)methyl]pyrazole-3,5-dicarboxylic acid
1-Naphthol
2,4-dichloroaniline
4-(2,4-dichlorophenylazo)-1-naphthol
4-(2,4-dichlorophenylazo)-aniline
4-(2,4-dichlorophenylazo)-phenol
4-(2,4-dichlorophenylazo)-resorcinol
Aniline
Diazene, (2,4-dichlorophenyl)-
(E)-1-(2,2-dichloro-1-(2-(prop-2-yn-1-yloxy)phenyl)vinyl)-2-(2,4-dichlorophenyl)diazene
Lithium aluminum hydride
Phenol
Resorcinol
Salicylic acid

Environmental Fate and Degradation Mechanisms of Dichlorophenyl Diazene Compounds

Biodegradation Pathways and Identification of Microbial Degraders

The biodegradation of azo dyes, including those with dichlorophenyl structures, is a key process in their environmental removal. This typically involves a two-step mechanism: an initial reductive cleavage of the azo bond (-N=N-) followed by the aerobic degradation of the resulting aromatic amines. mdpi.com

Microbial Degraders: A wide array of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes. nih.govnih.gov Several bacterial genera are particularly effective. For instance, species of Pseudomonas, Bacillus, Klebsiella, Stenotrophomonas, and Aeromonas have shown significant capabilities in decolorizing azo dyes. mdpi.comnih.gov Fungi, especially white-rot fungi like Phanerochaete chrysosporium, are also potent degraders due to their ligninolytic enzyme systems. nih.govscielo.br

Biodegradation Pathways: The initial and most critical step in the biodegradation of dichlorophenyl diazene (B1210634) compounds is the reductive cleavage of the azo bond. This reaction is catalyzed by enzymes called azoreductases, which are found in various microorganisms. mdpi.comnih.gov This cleavage breaks the molecule into two aromatic amines. In the case of "Diazene, (2,4-dichlorophenyl)-", this would likely result in the formation of 2,4-dichloroaniline (B164938) and another corresponding aromatic amine.

The subsequent degradation of these aromatic amines, such as 2,4-dichloroaniline, typically occurs under aerobic conditions. mdpi.comniscpr.res.in Bacteria capable of degrading chloroanilines, such as Pseudomonas and Alcaligenes species, utilize them as a source of carbon. nih.gov The degradation pathways for chloroanilines often involve initial oxidative deamination or dehalogenation followed by ring cleavage. nih.gov For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorinated aromatic compound, by various microorganisms has been extensively studied, revealing multiple pathways involving hydroxylation and cleavage of the aromatic ring. mdpi.comnih.govscielo.br

The efficiency of biodegradation can be influenced by the presence of co-substrates. For example, glucose has been shown to enhance the dye removal capabilities of Phanerochaete chrysosporium. scielo.br

Table 1: Examples of Microbial Degraders of Azo Dyes and Related Compounds

Microbial Genus Type Key Degradation Capability
Pseudomonas Bacterium Degradation of various azo dyes and aromatic amines, including chloroanilines. niscpr.res.innih.gov
Bacillus Bacterium Transformation of azo dyes via azoreductase activity. niscpr.res.in
Klebsiella Bacterium Decolorization of various azo dyes. nih.gov
Phanerochaete Fungus Degradation of azo dyes using ligninolytic enzymes. nih.govscielo.br
Stenotrophomonas Bacterium Decolorization and degradation of a variety of azo dyes. nih.gov

Photodegradation Processes and Reaction Mechanisms

Photodegradation, or photolysis, is the breakdown of compounds by light. While many azo dyes are designed to be photolytically stable, photodegradation can be a significant environmental fate process under certain conditions, particularly when sensitized by other substances or under UV irradiation. cdnsciencepub.com

The mechanism of photodegradation typically involves the absorption of light by the dye molecule, leading to an excited state. This excited molecule can then undergo various reactions, including cleavage of the azo bond or reactions with reactive oxygen species (ROS) generated in the process. mdpi.com

Reaction Mechanisms: The photodegradation of azo dyes can proceed through different mechanisms depending on the specific dye structure and environmental conditions. scispace.com

Direct Photolysis: The dye molecule directly absorbs light, leading to its decomposition.

Indirect Photolysis (Photosensitization): Other substances in the environment absorb light and transfer the energy to the dye molecule or generate reactive species that then attack the dye.

Reaction with Reactive Oxygen Species (ROS): UV light can lead to the formation of highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com These radicals can then attack and degrade the azo dye molecules. nih.gov For some azo dyes, particularly those in their hydrazone tautomeric form, hydroxyl radicals have been identified as the dominant reactive species in their photodegradation. scispace.com

For chlorinated aromatic compounds, photodegradation can also be an important pathway. The presence of sensitizers can enhance the process. researchgate.net

Chemical Degradation in Aqueous and Terrestrial Environments

Chemical degradation processes, apart from photodegradation, can also contribute to the transformation of dichlorophenyl diazene compounds in the environment.

Aqueous Environments:

Reduction by Abiotic Reductants: In anoxic sediments and groundwater, abiotic reducing agents such as sulfide (B99878) minerals or reduced iron species can potentially reduce the azo bond, leading to the formation of aromatic amines.

Terrestrial Environments: In soil environments, the degradation of dichlorophenyl diazene compounds is influenced by a combination of biotic and abiotic factors. The presence of soil microorganisms is a primary driver of biodegradation. scispace.com The compound can bind to soil organic matter and clay particles, which affects its mobility and bioavailability for degradation. researchgate.net The chemical conditions of the soil, such as pH and redox potential, will also influence chemical degradation pathways similar to those in aqueous environments.

Application of Advanced Oxidation Processes (AOPs) for Environmental Remediation Studies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). irost.ir AOPs have been extensively studied for the degradation of azo dyes due to their effectiveness in breaking down these often recalcitrant compounds. atlantis-press.comresearchgate.net

Common AOPs include:

Fenton and Photo-Fenton Processes: These processes use iron salts (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. atlantis-press.com The photo-Fenton process enhances the reaction with UV light. These methods have been shown to be effective in decolorizing and mineralizing azo dyes. atlantis-press.comexaly.com

UV/H₂O₂: This process uses ultraviolet light to cleave hydrogen peroxide, generating hydroxyl radicals. scispace.com

Photocatalysis: This involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon illumination with UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species. chemrevlett.commdpi.comresearchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals. bohrium.com

Integrating AOPs with biological treatments can be a particularly effective and potentially more economical approach for treating wastewater containing azo dyes. bohrium.com The AOP can be used as a pre-treatment to break down the complex dye molecule into more biodegradable intermediates, which are then further degraded by microorganisms.

Table 2: Overview of AOPs for Azo Dye Degradation

AOP Method Description Key Findings
Fenton/Photo-Fenton Uses Fe²⁺ and H₂O₂ (with or without UV light) to generate •OH radicals. atlantis-press.com Can achieve complete decolorization and significant mineralization of azo dyes. atlantis-press.com
UV/H₂O₂ UV light cleaves H₂O₂ to produce •OH radicals. scispace.com Effective for rapid dye degradation, with rates influenced by pH and H₂O₂ concentration. scispace.com
Photocatalysis (e.g., TiO₂, ZnO) A semiconductor catalyst generates ROS upon light irradiation. chemrevlett.commdpi.com Can achieve high degradation efficiency, influenced by catalyst loading and dye concentration. chemrevlett.commdpi.com

Influence of Environmental Parameters (e.g., pH, Temperature, Organic Matter) on Degradation Kinetics

The rate of degradation of dichlorophenyl diazene compounds is significantly affected by various environmental parameters.

pH: The pH of the environment can influence both microbial activity and chemical reactions. For microbial degradation, different microorganisms have optimal pH ranges for growth and enzymatic activity. researchgate.netajol.info For example, the decolorization of some azo dyes by bacteria is optimal at a pH of 5-7. researchgate.net The pH also affects the surface charge of photocatalysts and dye molecules in AOPs, thereby influencing adsorption and degradation efficiency. mdpi.com Acidic conditions (e.g., pH 2) have been found to favor the degradation of some azo dyes in certain AOP systems. irost.ir

Temperature: Temperature affects the rate of microbial metabolism and chemical reactions. For biodegradation, there is an optimal temperature range for the activity of dye-degrading microorganisms, often in the mesophilic range (e.g., 35-40°C). researchgate.netscialert.netresearchgate.net Temperatures above or below this optimum can significantly reduce the degradation rate. researchgate.net Temperature can also influence the kinetics of chemical degradation and AOPs. mdpi.com

Organic Matter: The presence of organic matter in soil and water can have a dual effect. It can serve as a primary substrate for microbial growth, potentially enhancing the co-metabolism of the dye (a process known as cometabolism). peerj.com However, high concentrations of organic matter can also compete with the dye for reactive sites on catalysts in AOPs or for microbial enzymes, potentially inhibiting the degradation rate. researchgate.net

Identification and Characterization of Degradation Products and Intermediates

The primary degradation products from the reductive cleavage of the azo bond are aromatic amines. mdpi.com For "Diazene, (2,4-dichlorophenyl)-", this would yield 2,4-dichloroaniline and a corresponding amine from the other part of the molecule.

Further degradation of these aromatic amines can lead to a variety of intermediates. For example, the biodegradation of chloroanilines can produce chlorocatechols. nih.gov The degradation of the related herbicide 2,4-D is known to produce 2,4-dichlorophenol (2,4-DCP) as a major intermediate. scielo.br

In AOPs, the powerful oxidation by hydroxyl radicals can lead to the hydroxylation of the aromatic rings and their eventual cleavage, ultimately leading to the formation of smaller organic acids, and ideally, complete mineralization to carbon dioxide (CO₂) and water (H₂O). researchgate.net

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used to separate and identify these degradation products. scielo.brfrontiersin.org

Table 3: Potential Degradation Intermediates of Dichlorophenyl Diazene Compounds

Intermediate Compound Potential Origin
2,4-dichloroaniline Reductive cleavage of the azo bond. mdpi.com
2,4-dichlorophenol Further degradation of 2,4-dichloroaniline or related structures. scielo.br
Chlorocatechols Aerobic degradation of chloroanilines. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of diazenes, including (2,4-dichlorophenyl)-substituted variants, is an area ripe for innovation, with a strong emphasis on sustainability. organic-chemistry.orgacs.orgnih.gov Traditional methods often rely on harsh reagents and produce significant waste. organic-chemistry.orgnih.gov Future research will likely focus on developing greener, more efficient synthetic protocols.

One promising approach involves the use of electrochemistry. organic-chemistry.orgacs.orgnih.gov An electrochemical synthesis of 1,2-disubstituted diazenes from primary amines has been reported, utilizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry followed by anodic oxidation. organic-chemistry.orgacs.orgnih.gov This method avoids the need for chlorinating reagents, significantly improving the sustainability of the process. organic-chemistry.orgacs.orgnih.gov Further research could optimize this electrochemical approach for the specific synthesis of Diazene (B1210634), (2,4-dichlorophenyl)- and expand its applicability to a wider range of substituted aryl diazenes.

Another avenue for sustainable synthesis is the use of metal-free, recyclable oxidants. For instance, Bobbitt's salt has been employed for the oxidation of aromatic hydrazides to aryl diazenes, offering a cost-effective and environmentally friendly alternative to stoichiometric, nonrecyclable oxidants. acs.org Investigating the applicability of such reagents for the synthesis of (2,4-dichlorophenyl)diazene from a suitable precursor could be a valuable research direction.

The development of one-pot, multicomponent reactions also presents an opportunity for more efficient and atom-economical syntheses. chemrxiv.org Exploring novel multicomponent strategies for the construction of the (2,4-dichlorophenyl)diazene scaffold could streamline its production and reduce waste.

Synthetic StrategyKey FeaturesPotential Advantages for (2,4-dichlorophenyl)diazene
SuFEx/Electrochemistry Utilizes primary amines, SuFEx click chemistry, and anodic oxidation. organic-chemistry.orgacs.orgnih.govAvoids harsh chlorinating agents, enhances sustainability. organic-chemistry.orgacs.orgnih.gov
Metal-Free Oxidation Employs recyclable oxidants like Bobbitt's salt. acs.orgCost-effective, environmentally friendly. acs.org
Multicomponent Reactions Combines multiple starting materials in a single step. chemrxiv.orgIncreased efficiency, atom economy, and reduced waste. chemrxiv.org

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing new transformations. solubilityofthings.com For Diazene, (2,4-dichlorophenyl)-, several reaction pathways warrant deeper investigation.

The generation of aryl radicals from diazonium salts is a well-established process, but the nuances of these transformations, particularly under various redox conditions, are still being explored. nih.gov Future studies could focus on the precise mechanism of aryl radical generation from (2,4-dichlorophenyl)diazene under different stimuli, such as light or electrochemical potential. This would involve identifying key intermediates and understanding the factors that influence reaction efficiency and selectivity.

The role of intermediates in diazene reactions is another critical area of study. For example, the involvement of isodiazene intermediates and the dynamics of in-cage radical recombination have been investigated in other diazene systems. researchgate.net Similar mechanistic experiments, potentially employing radical trapping agents or isotopic labeling, could provide valuable insights into the behavior of (2,4-dichlorophenyl)diazene.

Furthermore, the interaction of diazenes with transition metal catalysts presents a complex mechanistic landscape. researchgate.net Elucidating the catalytic cycles involved in reactions such as cross-coupling or functionalization of (2,4-dichlorophenyl)diazene would enable the development of more efficient and selective catalytic systems.

Computational Design of Next-Generation Diazene-Based Materials

Computational chemistry offers a powerful tool for predicting the properties of new materials and guiding synthetic efforts. nih.govacs.org For Diazene, (2,4-dichlorophenyl)-, and related compounds, computational design can accelerate the discovery of materials with tailored functionalities.

Density Functional Theory (DFT) can be used to calculate key electronic and structural parameters of diazene-based molecules, providing insights into their reactivity, stability, and potential applications. nih.govacs.org For example, DFT calculations can help predict the corrosion inhibition potential of diazene derivatives by modeling their interaction with metal surfaces. nih.govacs.org This approach could be used to design novel corrosion inhibitors based on the (2,4-dichlorophenyl)diazene scaffold.

Molecular dynamics (MD) simulations can provide a dynamic picture of how diazene-based molecules behave in different environments. nih.govacs.org For instance, MD simulations can be used to study the adsorption of these molecules on surfaces, which is crucial for applications in materials science and catalysis. nih.govacs.org

Furthermore, computational screening of virtual libraries of diazene compounds can identify candidates with desirable properties, such as specific optical or electronic characteristics. This in silico approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Computational MethodApplicationRelevance to (2,4-dichlorophenyl)diazene
Density Functional Theory (DFT) Calculation of electronic structure, reactivity, and stability. nih.govacs.orgPredicting properties for applications like corrosion inhibition. nih.govacs.org
Molecular Dynamics (MD) Simulation of molecular motion and interactions. nih.govacs.orgStudying adsorption on surfaces for materials science applications. nih.govacs.org
Virtual Screening In silico evaluation of large compound libraries.Identifying new diazene-based materials with desired properties.

Innovative Applications in Emerging Fields of Chemistry

While diazenes have established applications, for example as dyes, future research is expected to uncover novel uses for compounds like Diazene, (2,4-dichlorophenyl)- in emerging fields. nih.govacs.org

One area of interest is in the development of "smart" materials that respond to external stimuli. The photoresponsive nature of some diazene compounds makes them candidates for applications in optical data storage, molecular switches, and light-responsive drug delivery systems. nih.gov Investigating the photochemical properties of (2,4-dichlorophenyl)diazene and its derivatives could lead to the development of new photoactive materials.

The ability of diazenes to generate radicals upon decomposition also opens up possibilities in polymer chemistry and organic synthesis. nih.gov They can act as radical initiators for polymerization reactions or as precursors for the generation of specific radical species for use in complex organic transformations. nih.govnih.gov

Furthermore, the unique electronic properties of diazene-based compounds make them interesting targets for applications in organic electronics. Research into the synthesis and characterization of conductive polymers or organic semiconductors incorporating the (2,4-dichlorophenyl)diazene unit could lead to new materials for use in electronic devices.

Comprehensive Environmental Impact and Remediation Strategies for Diazene Compounds

As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of Diazene, (2,4-dichlorophenyl)- and its degradation products is essential. nih.govresearchgate.netjuniperpublishers.comresearchgate.netwho.int The "dichloro" part of its name suggests a connection to chlorinated aromatic compounds, which are often of environmental concern. nih.govresearchgate.netjuniperpublishers.comresearchgate.netwho.int

Future research should focus on a comprehensive assessment of the environmental impact of (2,4-dichlorophenyl)diazene. This includes studies on its persistence in soil and water, its potential for bioaccumulation, and its toxicity to a range of organisms. nih.govresearchgate.netjuniperpublishers.comresearchgate.netwho.int It is known that the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely distributed pollutant, and understanding the environmental behavior of structurally related compounds is crucial. nih.govresearchgate.net

In parallel with environmental impact assessment, research into effective remediation strategies is necessary. This could involve exploring both biological and physicochemical methods for the degradation of diazene compounds in contaminated environments. Bioremediation approaches, utilizing microorganisms or enzymes capable of breaking down azo compounds, have shown promise for other dye classes and could be adapted for diazenes. tandfonline.com Physicochemical methods, such as advanced oxidation processes, could also be investigated for their effectiveness in mineralizing these compounds. tandfonline.com

Research AreaFocusImportance
Environmental Fate Persistence, mobility, and degradation in soil and water. nih.govresearchgate.netjuniperpublishers.comresearchgate.netwho.intTo understand the potential for environmental contamination. nih.govresearchgate.netjuniperpublishers.comresearchgate.netwho.int
Ecotoxicology Toxicity to various organisms (aquatic life, soil microbes, etc.). nih.govresearchgate.netjuniperpublishers.comresearchgate.netwho.intTo assess the risk to ecosystems. nih.govresearchgate.netjuniperpublishers.comresearchgate.netwho.int
Remediation Strategies Development of bioremediation and physicochemical treatment methods. tandfonline.comTo mitigate environmental contamination if it occurs. tandfonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2,4-dichlorophenyl)diazene derivatives, and how can reaction conditions be optimized?

  • Methodology : A common synthesis involves condensation reactions, such as refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst. Reaction optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry), reflux duration (e.g., 4 hours), and solvent removal under reduced pressure to isolate products .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and characterize intermediates using FT-IR and NMR spectroscopy to confirm structural integrity .

Q. How is the nomenclature of (2,4-dichlorophenyl)diazene derivatives standardized, and what are common structural ambiguities?

  • Methodology : Follow IUPAC guidelines, e.g., "Cl(2-chlorophenyl)(2,4-dichlorophenyl)diazene oxide" for oxides. Ambiguities arise in specifying substituent positions (e.g., oxygen atom placement in azoxy compounds), necessitating crystallographic validation .
  • Tools : Use computational tools like ChemDraw for systematic naming and cross-reference with databases such as CAS Registry .

Q. What spectroscopic techniques are critical for characterizing (2,4-dichlorophenyl)diazene compounds?

  • Methodology :

  • FT-IR : Identify functional groups (e.g., N=N stretching at 1450–1600 cm⁻¹) .
  • NMR : Assign aromatic protons (δ 7.0–8.5 ppm for dichlorophenyl groups) and confirm stereochemistry via NOESY .
  • Mass Spectrometry : Determine molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, stereochemistry) impact the biological activity of (2,4-dichlorophenyl)diazene derivatives?

  • Methodology : Compare analogs like chlorfenvinphos (insecticidal) and etaconazole (antifungal) using in vitro bioassays. For example, (E)- and (Z)-isomers of chlorfenvinphos show differing acetylcholinesterase inhibition due to spatial arrangement .
  • Data Analysis : Perform QSAR modeling to correlate substituent electronic parameters (e.g., Hammett constants) with IC₅₀ values .

Q. What are the challenges in resolving contradictory data on the stability and reactivity of (2,4-dichlorophenyl)diazene under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For example, hydrolysis of the diazenyl bond may occur at pH < 3, requiring buffered formulations .
  • Conflict Resolution : Use Arrhenius plots to extrapolate degradation kinetics and validate via DFT calculations (e.g., bond dissociation energies) .

Q. How can computational methods predict the environmental fate and toxicity of (2,4-dichlorophenyl)diazene metabolites?

  • Methodology :

  • ADMET Prediction : Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation) using Schrödinger’s MetaSite .
    • Validation : Cross-reference with in vivo studies (e.g., zebrafish models) to assess acute toxicity (LC₅₀) .

Q. What strategies improve the selectivity of (2,4-dichlorophenyl)diazene derivatives in targeting specific enzymes or receptors?

  • Methodology :

  • Molecular Docking : Screen against protein databases (e.g., PDB ID 1UYG for HSP90) to optimize binding interactions .
  • Fragment-Based Design : Use diazenyl fragments as templates for MIPs (molecularly imprinted polymers) to enhance specificity .
    • Experimental Validation : SPR (surface plasmon resonance) assays to measure binding affinity (KD) .

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